

Technical Support Center: Spectrophotometric Determination of Chlorophyll a

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Compound of Interest

Compound Name: Chlorophyll A

Cat. No.: B190777

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining **chlorophyll a** concentrations using spectrophotometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in spectrophotometric **chlorophyll a** determination?

A1: Common errors can arise from sample collection and handling, pigment extraction, spectrophotometer performance, and data analysis. Key issues include incomplete pigment extraction, degradation of chlorophyll to pheophytin, interference from other pigments (chlorophyll b and c), and incorrect spectrophotometer settings.^{[1][2][3]}

Q2: How can I prevent chlorophyll degradation during my experiment?

A2: Chlorophyll is sensitive to light, heat, and acidic conditions.^{[1][4]} To prevent degradation, all steps should be carried out in subdued light and at low temperatures.^[5] Use opaque containers, work on ice, and store samples frozen if immediate analysis is not possible.^{[2][6]} Adding a buffering agent like magnesium carbonate (MgCO₃) during filtration can help neutralize acids and prevent premature degradation to pheophytin.^[7]

Q3: What is the difference between the trichromatic and monochromatic methods?

A3: The trichromatic method is used to determine the concentrations of **chlorophyll a**, b, and c in samples where degradation products are minimal.[1][8] It involves measuring absorbance at three wavelengths corresponding to the absorption maxima of these pigments.[1] The monochromatic method is designed to correct for the presence of pheophytin a, a degradation product of **chlorophyll a**. [1][8] This method involves measuring absorbance at the red maximum of **chlorophyll a** before and after acidification of the extract.[1]

Q4: Which solvent is best for chlorophyll extraction?

A4: The choice of solvent can significantly impact extraction efficiency. Acetone (90%) is a commonly used and effective solvent for many types of samples.[2][9] However, for some algae with tougher cell walls, methanol or ethanol may provide more efficient extraction.[3][9] It is important to note that the equations used to calculate chlorophyll concentrations are solvent-specific.[9]

Solvent	Extraction Efficiency	Notes
90% Acetone	Good for many phytoplankton species.	Standard solvent for many trichromatic and monochromatic equations.[2][9]
Ethanol	Can be more efficient than acetone for certain green algae.	Equations need to be adjusted for this solvent.
Methanol	Often provides the most efficient extraction, especially for cyanobacteria.[3][9]	Can cause allomerization and epimerization of chlorophylls if used for HPLC analysis.[10]
DMSO	Highly efficient, especially for tough tissues.	Can be a good alternative when other solvents fail.[11]

Q5: Does my spectrophotometer need to be calibrated with a **chlorophyll a** standard?

A5: For spectrophotometric methods that rely on published extinction coefficients (trichromatic and monochromatic methods), direct calibration with a **chlorophyll a** standard is not necessary.[1][12] However, it is crucial to ensure the spectrophotometer itself is performing

correctly. This includes regular checks for wavelength accuracy and photometric accuracy using certified reference materials.[\[13\]](#)

Troubleshooting Guides

This section provides solutions to common problems encountered during the spectrophotometric determination of **chlorophyll a**.

Issue 1: Low or Inconsistent Chlorophyll a Readings

Possible Cause	Troubleshooting Step
Incomplete Pigment Extraction	Ensure thorough grinding or sonication of the filter paper in the solvent. [1] Increase extraction time, but do not exceed 24 hours to avoid degradation. [2] Consider using a more efficient solvent like methanol for certain sample types. [3] [9]
Chlorophyll Degradation	Work in subdued light and keep samples on ice throughout the extraction process. [2] [5] Add MgCO ₃ during filtration to buffer the sample. [7] Analyze samples as quickly as possible after collection.
Incorrect Spectrophotometer Settings	Verify that the spectrophotometer's bandwidth is ≤ 2 nm. [1] [8] A wider bandwidth can lead to underestimation of chlorophyll a. [1] Ensure the correct wavelengths are being used for the chosen method and solvent.
Cuvette Mismatch or Contamination	Use matched quartz or glass cuvettes. Clean cuvettes thoroughly between samples, especially after the acidification step in the monochromatic method, to avoid acid carryover. [8]

Issue 2: Overestimation of Chlorophyll a

Possible Cause	Troubleshooting Step
Presence of Pheophytin a	If you suspect chlorophyll degradation, use the monochromatic method with an acidification step to correct for pheophytin a.[1][2] The ratio of absorbance before and after acidification can indicate the proportion of pheophytin.
Interference from Chlorophyll b and c	The absorption spectra of chlorophylls b and c overlap with that of chlorophyll a.[2] If significant amounts of these pigments are present, the trichromatic method will provide a more accurate estimation of chlorophyll a than an uncorrected monochromatic reading.[13]
High Turbidity of the Extract	Centrifuge the extract to pellet any suspended particles.[2] Measure the absorbance at 750 nm and subtract this value from the absorbance readings at the chlorophyll peaks to correct for turbidity.[2] If the absorbance at 750 nm is high (>0.005 AU), re-centrifuge the sample.[2]

Quantitative Impact of Common Errors

Error Source	Effect on Chlorophyll a Measurement	Estimated Magnitude of Error
Presence of Pheophytin a (uncorrected)	Overestimation	Can contribute 16% to 60% of the total absorbance.[4]
Presence of Chlorophyll b (monochromatic method)	Slight Overestimation	A chlorophyll a:b ratio of 1:1 could lead to a 10% overestimation of chlorophyll a. [8]
Spectrophotometer Bandwidth > 2 nm	Underestimation	Significant underestimation can occur.[1][8]
Acid Residue in Cuvette	Underestimation	Degrades chlorophyll a in the subsequent sample, leading to artificially high pheophytin values.[8]

Experimental Protocols

Trichromatic Method (for 90% Acetone Extracts)

This method is suitable for samples with low levels of chlorophyll degradation products.

- Sample Preparation:
 - Filter a known volume of water through a glass fiber filter.
 - Add a small amount of MgCO₃ suspension towards the end of filtration.
 - Fold the filter and place it in a tube for extraction.
- Pigment Extraction:
 - Add a known volume of 90% acetone to the tube.
 - Grind the filter using a tissue grinder or sonicate to disrupt the cells.
 - Steep the sample in the dark at 4°C for at least 2 hours but no more than 24 hours.[2]

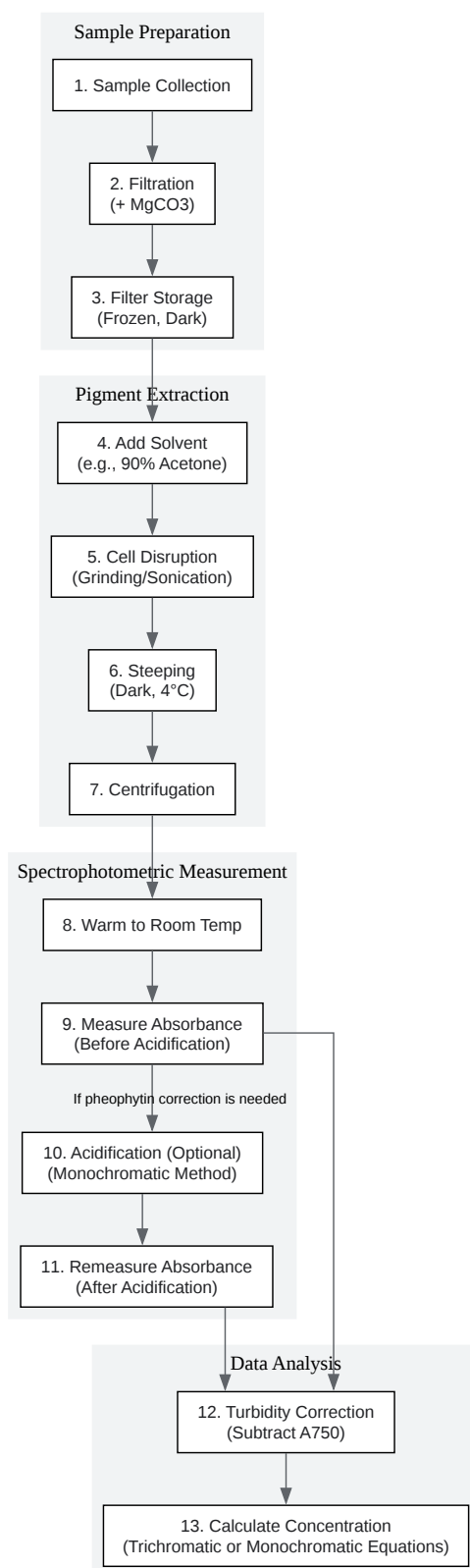
- Centrifuge the extract to clarify.
- Spectrophotometric Measurement:
 - Allow the extract to warm to room temperature before measurement.
 - Use a spectrophotometer with a bandwidth of ≤ 2 nm.
 - Zero the spectrophotometer with 90% acetone.
 - Measure the absorbance of the extract at 750 nm, 664 nm, 647 nm, and 630 nm.
 - Subtract the absorbance at 750 nm from the other readings to correct for turbidity.
- Calculations (Jeffrey and Humphrey, 1975):
 - **Chlorophyll a** ($\mu\text{g/L}$) = $(11.85 * (A_{664} - A_{750}) - 1.54 * (A_{647} - A_{750}) - 0.08 * (A_{630} - A_{750})) * (v / (V * l))$
 - **Chlorophyll b** ($\mu\text{g/L}$) = $(21.03 * (A_{647} - A_{750}) - 5.43 * (A_{664} - A_{750}) - 2.66 * (A_{630} - A_{750})) * (v / (V * l))$
 - **Chlorophyll c** ($\mu\text{g/L}$) = $(24.52 * (A_{630} - A_{750}) - 1.67 * (A_{664} - A_{750}) - 7.60 * (A_{647} - A_{750})) * (v / (V * l))$
 - Where:
 - A_{λ} = Absorbance at wavelength λ
 - v = volume of acetone extract (mL)
 - V = volume of water filtered (L)
 - l = cuvette path length (cm)

Monochromatic Method with Acidification (for 90% Acetone Extracts)

This method corrects for the presence of pheophytin a.

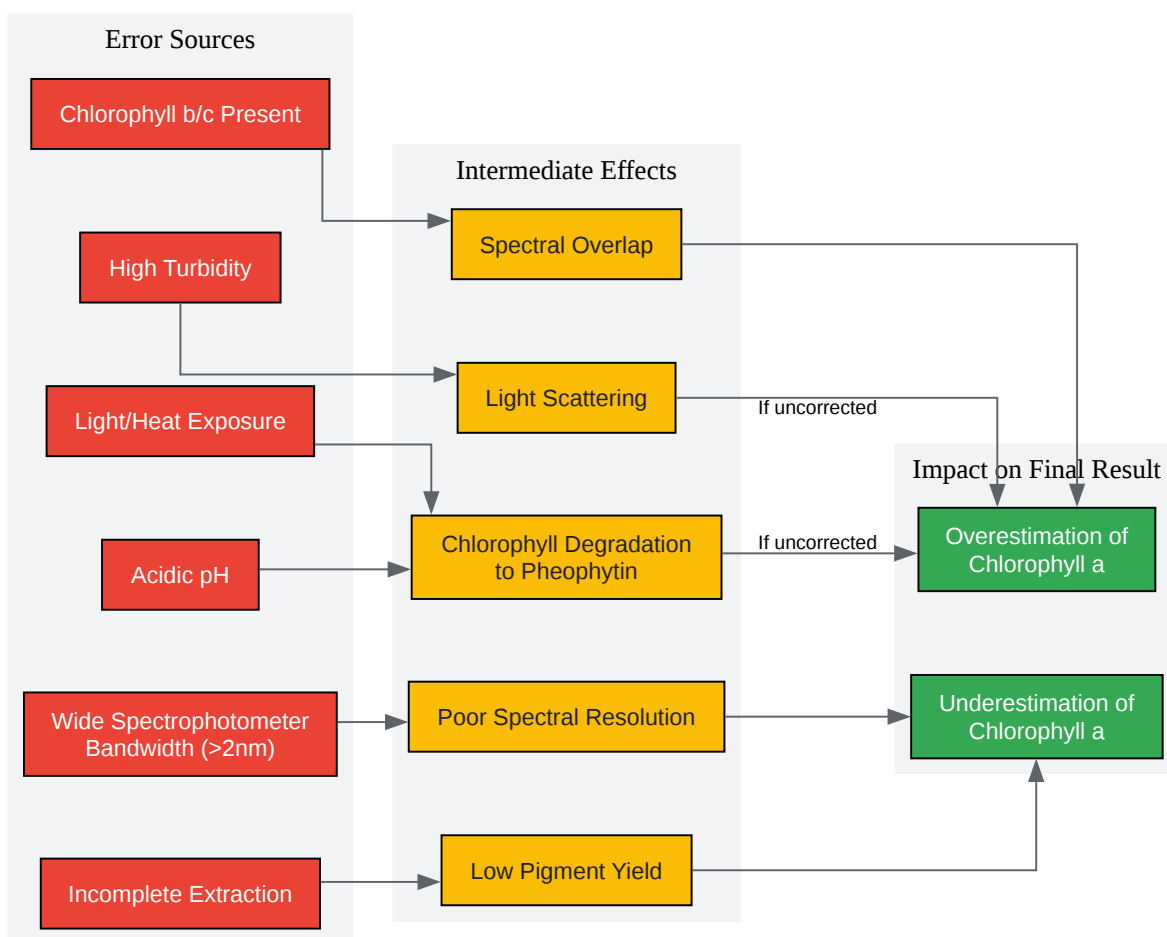
- Sample Preparation and Pigment Extraction:
 - Follow steps 1 and 2 from the Trichromatic Method.
- Spectrophotometric Measurement:
 - Allow the extract to warm to room temperature.
 - Use a spectrophotometer with a bandwidth of ≤ 2 nm.
 - Zero the spectrophotometer with 90% acetone.
 - Measure the absorbance of the extract at 750 nm and 665 nm (A665_before).
 - Acidify the extract in the cuvette by adding 2 drops of 1M HCl. Mix gently and wait 90 seconds.[\[2\]](#)
 - Remeasure the absorbance at 750 nm and 665 nm (A665_after).
 - Subtract the respective 750 nm readings from the 665 nm readings.
- Calculations (Lorenzen, 1967):
 - **Chlorophyll a** ($\mu\text{g/L}$) = $(26.7 * (A665_before - A665_after)) * (v / (V * l))$
 - Pheophytin a ($\mu\text{g/L}$) = $(26.7 * (1.7 * [A665_after] - A665_before)) * (v / (V * l))$
 - Where:
 - A665_before = Turbidity-corrected absorbance at 665 nm before acidification
 - A665_after = Turbidity-corrected absorbance at 665 nm after acidification
 - v = volume of acetone extract (mL)
 - V = volume of water filtered (L)
 - l = cuvette path length (cm)

Visualizations



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Caption: Experimental workflow for spectrophotometric determination of **chlorophyll a**.



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